molecular formula C16H16F4N2O3 B15044559 Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-

Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-

Cat. No.: B15044559
M. Wt: 360.30 g/mol
InChI Key: NTBIJIRLFRQDKI-UHFFFAOYSA-N
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Description

“Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-” is a complex organic compound that features a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-” typically involves multi-step organic reactions. The process may start with the functionalization of the benzene ring, followed by the introduction of the 2-methyl-1-oxo-2-propenylamino groups and the 1,1,2,2-tetrafluoroethoxy group. Common reagents used in these steps include acyl chlorides, amines, and fluorinating agents. Reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted reactions or high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

“Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies on its mechanism of action would involve techniques such as molecular docking, enzyme assays, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-: shares similarities with other substituted benzene derivatives, such as:

Uniqueness

The uniqueness of “Benzene, 1,3-bis(2-methyl-1-oxo-2-propenylamino)-4-(1,1,2,2-tetrafluoroethoxy)-” lies in its specific substitution pattern and the presence of both fluorinated and propenylamino groups. These features confer distinct chemical properties, such as increased stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C16H16F4N2O3

Molecular Weight

360.30 g/mol

IUPAC Name

2-methyl-N-[3-(2-methylprop-2-enoylamino)-4-(1,1,2,2-tetrafluoroethoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C16H16F4N2O3/c1-8(2)13(23)21-10-5-6-12(25-16(19,20)15(17)18)11(7-10)22-14(24)9(3)4/h5-7,15H,1,3H2,2,4H3,(H,21,23)(H,22,24)

InChI Key

NTBIJIRLFRQDKI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC(=C(C=C1)OC(C(F)F)(F)F)NC(=O)C(=C)C

Origin of Product

United States

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